Product packaging for Unii-7O397syg7R(Cat. No.:CAS No. 87500-74-1)

Unii-7O397syg7R

Cat. No.: B193686
CAS No.: 87500-74-1
M. Wt: 453.5 g/mol
InChI Key: IBLNMEMSULYOOK-VEHQQRBSSA-N
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Description

Contextualizing UNII-7O397SYG7R within Thiazole (B1198619) Chemistry Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. fabad.org.tracs.orgkuey.net Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trdergipark.org.trglobalresearchonline.net

Abafungin, which incorporates a 1,3-thiazole ring in its core structure, is a notable example of the application of thiazole chemistry to the development of novel antifungal agents. nih.govebi.ac.uk Its structure, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine, highlights the versatility of the thiazole nucleus as a building block for complex molecules with specific biological targets. wikipedia.orgnih.gov The study of Abafungin contributes to the broader understanding of structure-activity relationships in thiazole-based compounds, a key focus area in the ongoing search for new therapeutic agents. fabad.org.trdergipark.org.tr Research into thiazole derivatives like Abafungin is driven by the need to overcome challenges such as drug resistance in pathogens. nih.govnih.gov

Historical Overview of Academic Research on this compound and Related Thiazole Derivatives

The history of thiazole derivatives in medicine is extensive, with the thiazole ring being a component of essential molecules like vitamin B1 (thiamine) and early antibiotics. kuey.net The development of synthetic thiazole compounds for therapeutic use has been a continuous effort in medicinal chemistry. dergipark.org.trglobalresearchonline.net

Abafungin (this compound) was first synthesized at Bayer AG in Leverkusen, Germany. wikipedia.orgnih.govnih.gov Its antifungal properties were discovered serendipitously during the screening of H2-receptor antagonists that were structurally related to famotidine. nih.govnih.govresearchgate.net This discovery positioned Abafungin as the first member of the novel arylguanidine class of antifungal compounds. nih.govnih.gov Research conducted primarily in the 1990s focused on elucidating its mode of action and in vitro activity against a range of fungal pathogens. nih.govpsu.edu Despite promising initial findings, the development of Abafungin appears to have been discontinued (B1498344) around 2009. wikipedia.org

Key Milestones in Abafungin Research
EventOrganization/ContextSignificanceReference
Synthesis and DiscoveryBayer AG, Leverkusen, GermanyFirst synthesized during screening of H2-receptor antagonists related to famotidine, leading to the discovery of its antifungal action. wikipedia.orgnih.govnih.gov
ClassificationAcademic ResearchIdentified as the first of a new class of synthetic antifungal compounds, the arylguanidines. nih.govnih.gov
Mode of Action StudiesIn vitro research (1990s)Elucidation of a dual mechanism of action: inhibition of ergosterol (B1671047) biosynthesis and direct membrane damage. nih.govnih.govpsu.edu
Development DiscontinuationYork PharmaDevelopment of Abafungin, formulated as a topical cream (Abasol), was reportedly halted around 2009. wikipedia.orggoogle.com

Significance of this compound in Contemporary Pharmaceutical and Biological Research Paradigms

In contemporary research, Abafungin is significant primarily as a tool for studying fungal biology and mechanisms of antifungal action. ontosight.aimazums.ac.ir Its unique dual mechanism of action distinguishes it from many existing antifungal classes, such as the azoles, which primarily target ergosterol biosynthesis. nih.govnih.govdrugbank.com

Abafungin's two-pronged attack involves:

Inhibition of Ergosterol Biosynthesis: It specifically inhibits the enzyme sterol 24-C-methyltransferase, which is involved in the transmethylation at the C-24 position of the sterol side chain. This disrupts the normal composition of the fungal cell membrane. nih.govnih.govkarger.com

Direct Membrane Disruption: Abafungin also has a direct effect on the fungal cell membrane, causing leakage of cellular contents and cell death. nih.govnih.govdrugbank.com This action is independent of the cell's metabolic state, meaning it can affect both growing and resting fungal cells. nih.govnih.gov

This dual mechanism makes Abafungin a valuable compound for investigating novel antifungal strategies, particularly in the context of rising resistance to single-target agents. nih.govnih.gov Although its clinical development was halted, the research findings associated with Abafungin continue to inform the design of new thiazole derivatives and other antifungal compounds aimed at overcoming drug resistance. fabad.org.trwisdomlib.org

In Vitro Antifungal Activity of Abafungin
Pathogen TypeActivity Level (MICs in µg/ml)SignificanceReference
Dermatophytes0.06 - 2Potent activity, though somewhat less than clotrimazole (B1669251) and terbinafine (B446) in some studies. nih.govbiomol.com
Yeasts (e.g., Candida)0.5 - 16Showed better antifungal activity than several standard compounds in comparative tests. nih.govbiomol.com
Molds (e.g., Aspergillus)0.06 - 1Demonstrated superior activity compared to standard compounds used in the same study. nih.govbiomol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N5O9S2 B193686 Unii-7O397syg7R CAS No. 87500-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNMEMSULYOOK-VEHQQRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87500-74-1
Record name SQ 26992
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87500-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SQ 26992
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087500741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-26992
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O397SYG7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Modification of Unii 7o397syg7r

Biosynthetic Origin of UNII-7O397SYG7R: Biohydrolysis of Aztreonam (B1666516) Beta-Lactam Ring

The compound this compound is understood to originate from the biohydrolysis of the β-lactam ring of aztreonam. Aztreonam, a synthetic monobactam antibiotic, possesses a characteristic four-membered azetidinone (β-lactam) ring drugbank.comfrontiersin.org. This ring is crucial for its antibacterial activity, which involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) drugbank.comasm.org.

However, bacterial resistance mechanisms, particularly the production of β-lactamase enzymes, can lead to the hydrolysis and inactivation of β-lactam antibiotics, including aztreonam nih.govnih.gov. β-Lactamases catalyze the cleavage of the amide bond within the β-lactam ring, rendering the antibiotic microbiologically inactive nih.govasm.orgmdpi.com. Studies have shown that aztreonam can be hydrolyzed by various classes of β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs) nih.govresearchgate.netresearchgate.netnih.gov.

The biohydrolysis process involves enzymatic action, where specific β-lactamase enzymes cleave the β-lactam ring. For instance, class A β-lactamases utilize a catalytic serine residue to form an acyl-enzyme intermediate, which is subsequently deacylated to release the inactivated antibiotic asm.org. Metallo-β-lactamases (MBLs), on the other hand, require zinc ions as cofactors to facilitate the hydrolysis of the β-lactam ring researchgate.netmdpi.com. While aztreonam is generally more stable to hydrolysis by metallo-β-lactamases compared to other β-lactam classes, certain MBLs, like NDM-1, have been shown to hydrolyze it, albeit at varying rates researchgate.netresearchgate.netnih.gov. The resulting product of this enzymatic cleavage is an open-ring structure, which is microbiologically inactive pfizer.com. This compound represents such a hydrolysis product.

Chemical Synthesis Approaches for this compound and its Analogues

While the primary origin of this compound is biohydrolysis, chemical synthesis methods are essential for obtaining this compound and its analogues in pure form for detailed research, characterization, and the development of modified structures. The chemical synthesis would typically involve replicating the hydrolysis pathway or designing specific synthetic routes to construct the open-ring structure derived from aztreonam.

The synthesis of aztreonam itself involves complex multi-step processes drugbank.com. The hydrolysis product, this compound, would likely be synthesized by either:

Controlled chemical hydrolysis of aztreonam: This would involve using specific chemical agents or conditions (e.g., pH, temperature, catalysts) to cleave the β-lactam ring of aztreonam under controlled laboratory settings, aiming to isolate the resulting product.

De novo synthesis: Constructing the molecule from simpler precursors, mimicking the structure of the hydrolysis product. This approach offers greater control over modifications and analogue design.

Research into the synthesis of aztreonam hydrolysis products aims to provide reference standards for analytical studies, to investigate their stability, and to explore their potential biological or chemical properties distinct from the parent antibiotic. The development of synthetic routes for analogues would focus on modifying specific functional groups to probe structure-activity relationships or to create tools for mechanistic studies.

Optimization Strategies for Reaction Yield and Selectivity

Optimizing the chemical synthesis of this compound and its analogues is critical for efficient research and development. Key optimization strategies focus on maximizing the yield of the desired product while ensuring high selectivity, minimizing the formation of unwanted by-products.

Catalyst Screening: Identifying catalysts that promote the desired hydrolysis or bond formation with high efficiency and specificity. For hydrolysis, this might involve acid or base catalysts, or specific enzymes if biocatalysis is employed.

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent system, reaction time, and reactant concentrations. For example, controlling pH is crucial for β-lactam ring stability and hydrolysis rates asm.orgmdpi.com.

Protecting Group Strategies: In de novo synthesis, employing appropriate protecting groups for reactive functional moieties within aztreonam or its precursors can prevent side reactions and improve selectivity.

Process Intensification: Techniques like flow chemistry can offer better control over reaction parameters, leading to improved yields and reduced reaction times.

Methodologies for Minimization of By-products and Waste in Synthesis

In line with green chemistry principles, methodologies for minimizing by-products and waste are paramount in the synthesis of this compound and its analogues. This not only reduces environmental impact but also enhances the economic viability of the synthesis process.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

Solvent Selection: Utilizing environmentally benign solvents or reducing solvent usage where possible. Water, as a solvent for hydrolysis, is often preferred if feasible.

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts, can reduce the need for stoichiometric reagents and minimize waste generation.

Waste Treatment and Recycling: Implementing effective methods for treating or recycling any generated waste streams.

Process Analytical Technology (PAT): Using real-time monitoring to control reactions precisely, preventing over-reaction and minimizing the formation of impurities.

Strategies for Derivatization and Analog Design for Research Purposes

Derivatization of this compound and the design of its analogues are crucial for advancing research into its properties, potential biological roles, and mechanisms of action or degradation. These strategies allow researchers to probe specific molecular interactions and explore structure-activity relationships.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of this compound to understand how these changes affect its properties, such as stability, reactivity, or any potential biological interactions. Chemical modifications might include:

Functional Group Alterations: Modifying or replacing key functional groups (e.g., carboxylic acid, amine, thiazole (B1198619) ring, sulfonamide) to assess their contribution to the compound's characteristics.

Stereochemical Variations: Synthesizing stereoisomers if chiral centers are present in the hydrolysis product to investigate stereospecific interactions.

Chain Elongation or Shortening: Modifying the length of side chains attached to the core structure.

By analyzing the impact of these modifications on parameters like hydrolytic stability or binding affinity (if any), researchers can build a comprehensive SAR profile for this compound.

Rational Design of Probes and Labeled Analogues for Mechanistic Research

To elucidate the precise mechanisms by which this compound is formed, interacts, or degrades, researchers can rationally design and synthesize labeled analogues and chemical probes.

Isotopic Labeling: Incorporating stable isotopes (e.g., deuterium, 13C, 15N) into the molecule can aid in tracking its metabolic fate or reaction pathways using techniques like mass spectrometry or NMR spectroscopy.

Fluorescent Labeling: Attaching fluorescent tags to this compound can enable its visualization and tracking in biological systems or during chemical reactions using fluorescence microscopy or spectroscopy.

Biotinylation or Affinity Tags: Conjugating affinity tags like biotin (B1667282) allows for the isolation and identification of binding partners or cellular targets through affinity purification techniques.

Photoaffinity Labels: Designing analogues with photoreactive groups can help identify transient binding partners by forming covalent cross-links upon UV irradiation.

These specialized derivatives serve as invaluable tools for detailed mechanistic investigations, providing insights into enzymatic hydrolysis pathways, cellular uptake, or potential interactions with other biomolecules.

Compound Name Table

UNII CodeCommon Name / Description
This compoundAztreonam Beta-Lactam Ring Hydrolysis Product
Aztreonam

Molecular Mechanisms of Action of Unii 7o397syg7r

Investigation of UNII-7O397SYG7R as a Metabolite in Biological Systems

Staurosporine is a microbial alkaloid, a secondary metabolite produced by Streptomyces species. wikipedia.orgiiarjournals.org Its biosynthesis begins with the amino acid L-tryptophan, which undergoes a series of enzymatic transformations to form the characteristic bis-indole (indolocarbazole) structure. wikipedia.org While Staurosporine itself is a natural product of microorganisms, its primary role in research has been as an external agent used to probe and modulate biological systems in other organisms, rather than as an endogenous metabolite within them. nih.govnanolive.com Its biological activities, which range from antifungal to antihypertensive, have spurred significant investigation into its potential therapeutic applications, particularly in oncology. wikipedia.orgnih.gov

Enzymatic Modulation and Inhibition by this compound

The principal mechanism of action for Staurosporine is the inhibition of a wide array of enzymes, most notably protein kinases. wikipedia.orgyoutube.com This inhibitory action is central to its diverse biological effects.

Kinase Inhibition Research Related to this compound

Staurosporine is renowned as a potent, broad-spectrum, and prototypical ATP-competitive protein kinase inhibitor. wikipedia.orgbiotium.commdpi.com It exerts its function by binding with high affinity to the ATP-binding site of kinases, thereby preventing the transfer of a phosphate (B84403) group from ATP to a protein substrate. wikipedia.orgyoutube.com This high affinity is attributed to the interaction between its indolocarbazole ring and the adenine-binding pocket of the kinase. mdpi.com

The compound's lack of specificity has made it a valuable research tool for studying kinase-dependent signaling pathways. wikipedia.org It inhibits a vast number of kinases with high potency, often in the nanomolar range. mdpi.comrndsystems.com Kinetic studies have shown that Staurosporine inhibits various isoforms of Protein Kinase C (PKC), Protein Kinase A (PKA), and other serine/threonine and tyrosine kinases. rndsystems.comnih.govthermofisher.com This broad inhibition disrupts key signaling pathways that regulate cell growth, proliferation, and survival. youtube.com

Table 1: Inhibitory Concentrations (IC50) and Inhibition Constants (Ki) of Staurosporine Against Various Protein Kinases

EnzymeInhibition Value (IC50/Ki)Value Type
Protein Kinase C (PKC)0.7 nM / 3 nMKi / IC50
Protein Kinase A (PKA)7.0 nMKi / IC50
Protein Kinase G (PKG)8.5 nMKi / IC50
p60v-src Tyrosine Protein Kinase6 nMIC50
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII)20 nMIC50
Myosin Light Chain Kinase (MLCK)1.3 nMKi
PKCα58 nMIC50
PKCβ65 nMIC50
PKCγ49 nMIC50
Data sourced from multiple studies. biotium.comrndsystems.comthermofisher.combpsbioscience.comcellsignal.comtocris.com

Other Enzyme Activity Modulation by this compound

Beyond its well-documented effects on kinases, research indicates that Staurosporine can modulate the activity of other enzyme families. For instance, some studies have investigated its effect on topoisomerases. One study noted that an analog of Staurosporine, LCS-1208, was found to inhibit topoisomerase I and IIα. mdpi.com This suggests that the broader class of indolocarbazoles, to which Staurosporine belongs, may have the capacity to interact with enzymes other than kinases, although kinase inhibition remains its primary and most potent mechanism of action. mdpi.com

Cellular Pathway Perturbations Induced by this compound

By inhibiting a multitude of kinases, Staurosporine triggers significant disruptions in cellular signaling, leading to profound physiological changes within the cell, most notably the induction of programmed cell death (apoptosis). iiarjournals.orgnanolive.comnih.gov

Research into Antimicrobial Action Mechanisms of this compound

Staurosporine and its analogs have been reported to possess antifungal and antibacterial properties. nih.gov While the precise mechanisms are less characterized than its effects on mammalian cells, its broad kinase inhibition is a likely contributor. Protein kinases are essential for signal transduction and cellular regulation in fungi and bacteria, just as they are in eukaryotes. By disrupting these fundamental processes, Staurosporine can inhibit the growth and proliferation of various microbial species. nih.gov

Exploration of Other Biological Activities and Associated Pathways

The most extensively studied biological effect of Staurosporine is its ability to induce apoptosis in a wide variety of cell types. wikipedia.orgiiarjournals.orgnih.gov This activity is a direct consequence of its kinase-inhibiting properties. Key pathways perturbed by Staurosporine include:

Intrinsic Apoptotic Pathway : Staurosporine is a classical inducer of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.govplos.org This process is often mediated by the activation of caspases, particularly caspase-3. wikipedia.orgaacrjournals.org In some cell lines, this activation is preceded by the release of cytochrome c from the mitochondria. aacrjournals.org

Cell Cycle Arrest : At lower concentrations, Staurosporine can cause cells to arrest in either the G1 or G2/M phase of the cell cycle. wikipedia.orgiiarjournals.org This effect is linked to the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. iiarjournals.org

Necroptosis Induction : Under conditions where caspase activity is compromised, Staurosporine has been shown to induce a form of programmed necrosis called necroptosis. plos.orgnih.gov This alternative cell death pathway is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). plos.orgnih.gov

Inhibition of Survival Pathways : Staurosporine treatment can lead to the downregulation of pro-survival signaling pathways. For example, studies in leukemic cells have shown alterations in the Erk and Akt kinase pathways, which are crucial for cancer cell survival. iiarjournals.orgnih.gov

Research in various cancer cell lines, including melanoma and pancreatic carcinoma, has demonstrated that Staurosporine can trigger apoptosis through both caspase-dependent and caspase-independent mechanisms, highlighting the complexity of its cellular impact. nih.govaacrjournals.org

Compound "this compound" Remains Unidentified in Public Databases

Efforts to elucidate the chemical identity of the substance designated by the Unique Ingredient Identifier (UNII) "7O397SYG7R" have been unsuccessful, as extensive searches across major public chemical and regulatory databases have yielded no matching results. Consequently, the requested analysis of its molecular mechanisms and effects on signaling cascades cannot be provided at this time.

The UNII system, managed by the U.S. Food and Drug Administration (FDA) through its Global Substance Registration System (GSRS), is a primary method for the unique identification of chemical substances. Typically, a UNII links to a wealth of information about a compound's structure, properties, and biological activities.

However, in the case of "this compound," searches conducted on the FDA's own GSRS portal, as well as comprehensive chemical databases such as PubChem, ChEMBL, and DrugBank, have failed to return any specific information. This lack of data prevents the identification of the compound's chemical name, structure, and any associated research into its biological effects.

Without a confirmed identity for this compound, it is impossible to proceed with the requested detailed analysis of its molecular mechanisms of action and the specific molecular signaling cascades that it may influence. The generation of scientifically accurate and informative content, as per the user's request, is entirely contingent on the foundational knowledge of the compound .

Therefore, the subsequent sections of the requested article, including the elucidation of molecular signaling cascades affected by this compound's activity and any related data tables, cannot be developed. Further investigation would require a valid and publicly indexed UNII or an alternative recognized chemical identifier for the compound of interest.

Unfortunately, no information could be found regarding the chemical compound with the UNII code "this compound". Extensive searches across various databases and scientific literature did not yield any relevant data pertaining to its identity, biological targets, or any of the experimental or in silico methodologies requested for the article.

As a result, it is not possible to generate the detailed, scientifically accurate article focusing solely on the biological targets of this compound as per your specifications.

Identification and Characterization of Biological Targets of Unii 7o397syg7r

In Silico Methodologies for Predicting Biological Targets of UNII-7O397SYG7R

Data-Driven Approaches for Target Prediction (e.g., Correlation with Protein Expression Patterns)

Data-driven approaches, particularly those leveraging correlations between cellular phenotypes and molecular profiles, are powerful tools for identifying potential drug targets. One such strategy involves correlating a compound's observed cellular activity, such as chemosensitivity or growth inhibition, with the expression patterns of proteins or genes across a panel of cell lines nih.govplos.org. This method, often employed in silico, can help predict which biological targets are most likely responsible for a compound's effects.

For instance, analyzing large datasets like the NCI-60 cell line panel, researchers can identify genes or proteins whose expression levels consistently correlate with the sensitivity or resistance of cells to a particular compound nih.gov. A strong positive correlation might suggest that high expression of a protein enhances the compound's activity, potentially indicating it as a target or a pathway component. Conversely, a negative correlation could imply that high expression confers resistance, suggesting the protein or pathway is not the primary target or is involved in a compensatory mechanism. Machine learning models, including those using Gaussian Processes (GPs), Interacting Multiple Models (IMM), or Long Short-Term Memory (LSTM) networks, can be utilized to model target behavior based on such expression data plos.orgcatapult.org.uktargetmol.combiorxiv.org.

While these data-driven methodologies are broadly applicable in drug discovery for target identification and prediction, specific published studies detailing the application of protein expression pattern correlation to predict the targets of this compound (Fobrepodacin/VXC-486) are not extensively detailed in the available literature.

Validation of Predicted and Experimentally Identified Biological Targets

Following target prediction, rigorous validation is essential to confirm that the identified targets are indeed responsible for the compound's observed effects. This validation typically involves a combination of biochemical, biophysical, and cellular assays to demonstrate direct interaction and functional consequence.

Biochemical and Biophysical Characterization of this compound-Target Interactions

Biochemical and biophysical characterization methods are employed to confirm direct binding and quantify the strength and kinetics of the interaction between a compound and its putative target. For this compound, its identified targets are bacterial DNA gyrase (specifically the GyrB subunit) and topoisomerase IV (ParE subunit) medchemexpress.comresearchgate.netnewtbdrugs.orgmdpi.comrsc.orgnih.govmedchemexpress.comresearchgate.net. These enzymes are essential for bacterial DNA replication and supercoiling.

Studies have confirmed that VXC-486 (the active moiety of Fobrepodacin) potently inhibits Mycobacterium tuberculosis gyrase B in cell-free assays using purified enzymes, with reported IC50 values in the nanomolar range (<0.16 μg/mL) nih.gov. Further biochemical characterization might involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity (KD), association rates (kon), and dissociation rates (koff). Structural biology techniques, like X-ray crystallography or cryo-electron microscopy (cryo-EM), could provide atomic-level detail of how this compound or its active form binds to the target protein, elucidating the precise molecular interactions and informing structure-activity relationship (SAR) studies rsc.orgpelagobio.com. While the inhibition of bacterial gyrase B has been established, detailed biophysical and structural data specifically for this compound's interaction with its targets are not comprehensively detailed in the provided search results. Notably, VXC-486 showed negligible activity against human topoisomerase II alpha and a panel of mammalian kinases, suggesting a high degree of target specificity nih.gov.

Cellular Assays for Target Engagement and Functional Validation

Cellular assays are critical for validating that a compound engages its target within the complex environment of a living cell and that this engagement leads to the expected functional outcome. These assays confirm target engagement by demonstrating that the compound reaches its site of action, binds to the target, and elicits a measurable cellular response medchemexpress.comcatapult.org.ukbiochempartner.comdiscoverx.comnih.govdiscoverx.com.

Several technologies are employed for cellular target engagement:

NanoBRET (Bioluminescence Resonance Energy Transfer): This technique measures compound binding by monitoring energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. Compound binding displaces the tracer, altering the BRET signal nih.govmedchemexpress.combiochempartner.com.

CETSA (Cellular Thermal Shift Assay): CETSA detects drug-target interactions by measuring the change in thermal stability of a protein upon compound binding. Ligand-bound proteins are generally more resistant to thermal denaturation than unbound proteins nih.govnih.govpelagobio.comnih.gov.

Enzyme Fragment Complementation (EFC) Assays (e.g., InCELL): These assays utilize fragments of an enzyme that complement to produce a detectable signal (e.g., chemiluminescence) upon compound-target interaction, often by measuring changes in protein stabilization or turnover medchemexpress.comdiscoverx.comdiscoverx.com.

Functional validation is demonstrated by the compound's ability to inhibit bacterial growth or reduce bacterial burden in cellular models or animal studies, confirming its antibacterial efficacy. Fobrepodacin (SPR720) and its active form VXC-486 have shown potent bactericidal activities in vivo, reducing mycobacterial burdens in mouse models and exhibiting activity against drug-sensitive and drug-resistant strains of M. tuberculosis and other mycobacteria medchemexpress.comresearchgate.netnewtbdrugs.orgnih.govmedchemexpress.comresearchgate.net. These in vivo results serve as functional validation of the compound's mechanism of action against its bacterial targets. However, specific details on the application of NanoBRET, CETSA, or EFC assays for this compound are not extensively provided in the search results.

Analytical Methodologies for Research on Unii 7o397syg7r

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are fundamental in the separation and purification of Estradiol Cypionate from complex mixtures, ensuring the integrity of research findings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Estradiol Cypionate. Reversed-phase HPLC methods are commonly utilized for the determination of this compound. nih.govresearchgate.net A typical HPLC system for analyzing estradiol derivatives might employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govmedrxiv.org Detection is often achieved using a UV-Vis detector at a wavelength of 280 nm. nih.gov The method's validation often demonstrates excellent linearity, precision, and accuracy, with a limit of detection and quantification suitable for research purposes. nih.gov For instance, a validated radio-HPLC method for β-estradiol, a related compound, showed a linearity of 0.9994 and accuracy in the range of 99.8% to 101.5%. nih.gov

ParameterTypical Value/ConditionSource
Column C18 nih.govmedrxiv.org
Mobile Phase Acetonitrile:Water nih.gov
Flow Rate 1.2 mL/min nih.gov
Detection UV-Vis at 280 nm nih.gov
Linearity (r²) >0.99 medrxiv.org

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is another powerful technique for the analysis of Estradiol Cypionate, although it often requires a derivatization step to increase the volatility of the steroid. unair.ac.id The development of GC methods for steroids must consider thermal stability and the choice of an appropriate stationary phase. unair.ac.id For the analysis of 17β-estradiol, a related compound, a GC-FID method has been developed using a capillary column (e.g., HP-5) with nitrogen as the carrier gas. globalresearchonline.netnih.gov The temperature program is optimized to ensure good resolution and symmetrical peak shapes. globalresearchonline.netnih.gov

ParameterTypical Value/ConditionSource
Column HP-5 (5% phenyl, 95% dimethylpolysiloxane) globalresearchonline.netnih.gov
Carrier Gas Nitrogen globalresearchonline.net
Injector Temperature 250°C globalresearchonline.netnih.gov
Detector Temperature 300°C globalresearchonline.netnih.gov
Derivatization Often required to increase volatility unair.ac.id

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green analytical technique that offers fast and efficient separation of steroids like Estradiol Cypionate. twistingmemoirs.comnih.gov Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can reduce the consumption of organic solvents. twistingmemoirs.com This technique has been shown to be an appropriate tool for the separation of estrogen steroids, providing rapid analysis times. nih.gov For instance, a study demonstrated the separation of nine estrogen steroids within 1.6 minutes using a quick gradient elution with carbon dioxide and methanol (B129727) as an organic modifier on a charged hybrid stationary phase modified with a pentafluorophenyl (PFP) moiety. nih.gov The advantages of SFC over traditional methods like HPLC and GC include faster separations and suitability for thermally labile compounds. twistingmemoirs.com

Spectroscopic Methods for Structural Elucidation and Quantification in Research Samples

Spectroscopic techniques are indispensable for confirming the chemical structure of Estradiol Cypionate and for its quantification in research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Estradiol Cypionate. Both 1H and 13C NMR provide detailed information about the molecular structure. popcouncil.org Solid-state 13C NMR has been used to provide direct evidence for the structure of related estradiol compounds. popcouncil.org The NMR spectral data of the estradiol nucleus are well-known, which facilitates the characterization of its derivatives. researchgate.net

Mass Spectrometry (MS) and Tandem MS Approaches

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantification of Estradiol Cypionate in biological matrices. researchgate.netnih.gov This technique combines the separation power of LC with the mass analysis capabilities of MS. A sensitive method for the analysis of estradiol cypionate in human plasma by LC-MS/MS has been developed and validated. researchgate.netnih.gov This method involved liquid-liquid extraction, derivatization with dansyl chloride, and separation on a C8 column, with quantification performed using a mass spectrometer with an electrospray interface operating in negative ion mode. researchgate.netnih.gov The run time was 6 minutes, and the calibration curve was linear over a specific concentration range. researchgate.netnih.gov

Tandem MS (MS/MS) further enhances specificity and is essential for accurate quantification in complex samples. nih.govnih.gov LC-MS/MS methods are considered reliable and accurate for measuring steroid hormone levels, mitigating issues such as cross-reactivity that can be encountered with other methods. nih.govnih.gov

TechniqueApplicationKey FeaturesSource
LC-MS/MS Quantification in plasmaHigh sensitivity and specificity; requires sample extraction and derivatization. researchgate.netnih.gov
Tandem MS Enhanced specificityMitigates cross-reactivity issues. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for the preliminary identification and quantification of Cannabidiol. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region, leading to electronic transitions. The UV absorption spectrum of Cannabidiol typically exhibits two primary maxima. nih.govmdpi.com

Studies have consistently reported these absorption peaks in various solvents like hexane, methanol, and acetonitrile. nih.gov Experimental data have identified specific absorption maxima at approximately 209.09 nm, 254.73 nm, and 276.95 nm. researchgate.net The absorption band around 275-280 nm is often utilized for quantitative analysis due to its specificity in the presence of other cannabinoids. nih.govmdpi.com Diode Array Detection (DAD) can be coupled with liquid chromatography to enhance specificity, as the absorption spectra differ between neutral and acidic cannabinoids. mdpi.com

Table 1: Reported UV Absorption Maxima (λmax) for Cannabidiol (UNII-7O397SYG7R)
Reported λmax (nm)Source
210 nm and 273 nm mdpi.com
270-280 nm region nih.gov
209.09 nm, 254.73 nm, 276.95 nm researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides structural information about Cannabidiol by measuring the absorption of infrared radiation by its molecular bonds. The resulting IR spectrum acts as a molecular "fingerprint," allowing for clear identification. syntechinnovation.com This technique can be used for direct measurement of ground plant material or extracts. syntechinnovation.com

Analysis of Cannabidiol using FTIR reveals characteristic peaks that correspond to specific functional groups within the molecule. Key peaks that confirm the presence of CBD include those assigned to C=C stretching vibrations. specac.com Research has identified two such peaks at 1628 cm⁻¹ and 1586 cm⁻¹, which are ideal candidates for quantification. specac.com Mid-infrared spectroscopy has been successfully used to measure total CBD and other cannabinoids in dried hemp samples, offering a rapid and non-destructive alternative to chromatographic methods. cannabissciencetech.com

Table 2: Characteristic FTIR Peaks for Cannabidiol (this compound)
Wavenumber (cm⁻¹)AssignmentSignificanceSource
1628C=C stretchConfirms presence, suitable for quantification specac.com
1586C=C stretchConfirms presence, suitable for quantification specac.com

Electrochemical Methods in this compound Research Analysis

Electrochemical methods offer a sensitive, rapid, and low-cost alternative to traditional analytical techniques for the detection and quantification of Cannabidiol. medwinpublishers.com These methods are based on measuring the current response from the oxidation of CBD at an electrode surface. rsc.org Techniques such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are employed to analyze the voltammetric profile of CBD. medwinpublishers.com

A significant challenge in the electrochemical analysis of cannabis extracts is the electrochemical overlap between CBD and Tetrahydrocannabinol (THC), as both compounds oxidize at similar potentials. semanticscholar.orgchula.ac.th To overcome this, separation steps are often integrated into the device, or statistical techniques like principal component analysis are used to distinguish the signals. semanticscholar.orgchula.ac.th Researchers have developed various electrochemical sensors, including those using glassy carbon electrodes modified with carbon black or screen-printed electrodes, to enhance sensitivity and selectivity. rsc.org These sensors have achieved low limits of detection (LOD) and quantification (LOQ), demonstrating their suitability for analyzing real samples. medwinpublishers.comsemanticscholar.org

Table 3: Performance of an Electrochemical Sensor for Cannabidiol (this compound) Analysis
ParameterValueSource
Limit of Detection (LOD)0.3 µg/mL semanticscholar.org
Limit of Quantification (LOQ)1.15 µg/mL semanticscholar.org

Advanced Hyphenated Techniques in this compound Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are the gold standard for the definitive identification and quantification of Cannabidiol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for measuring CBD in complex matrices such as food products, biological fluids, and cannabis extracts. rsc.orgoup.comnih.gov The technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. wiley.com This allows for the accurate measurement of CBD even at trace levels. rsc.org LC-MS/MS methods are validated for parameters like accuracy and precision, with lower limits of quantification reported in the range of 0.78 to 7.8 ng/mL in human plasma. nih.gov The detection is often performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions, such as m/z 315 > 193 for CBD. jst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of Cannabidiol. hst-j.orgnih.govdigitellinc.com It is highly effective for separating volatile and thermally stable compounds. A key consideration for GC-MS analysis of cannabinoids is that the high temperatures of the injector port can cause decarboxylation of acidic cannabinoids (like CBDA) into their neutral forms (CBD). thieme-connect.com Therefore, a derivatization step, such as silylation, is often required to analyze the acidic forms and prevent thermal degradation. nih.govthieme-connect.com GC-MS methods have been developed and validated for the simultaneous quantification of multiple cannabinoids in cannabis oils, demonstrating good linearity and precision. thieme-connect.com The retention time for CBD can vary depending on the specific column and method parameters used, with reported times of 11.7 minutes and 13.206 minutes in different studies. hst-j.orgacs.org

Table 4: Parameters for Hyphenated Technique Analysis of Cannabidiol (this compound)
TechniqueParameterValueSource
LC-MS/MSLower Limit of Quantification (in plasma)0.78 - 7.8 ng/mL nih.gov
Mass Transition (m/z)315 > 193 jst.go.jp
GC-MSRetention Time13.206 min hst-j.org
Linear Range (in oil)0.1 - 30 µg/mL thieme-connect.com

Theoretical and Computational Studies of Unii 7o397syg7r

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into electron distribution, molecular orbitals, and the energies of different electronic states.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT studies could provide valuable information about the reactivity of UNII-7O397SYG7R by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactions.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations could be used to predict properties like ionization potential, electron affinity, and dipole moment, offering a deeper understanding of its electronic behavior.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are instrumental in studying the interactions of a compound within a biological system. These methods can predict how a molecule might bind to a protein target and its dynamic behavior in a biological environment.

Ligand-Protein Docking Studies for Binding Affinity Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies could be employed to predict the binding affinity and mode of interaction of this compound with various protein targets. This information is critical in drug discovery for identifying potential therapeutic targets.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and movements of atoms and molecules over time. MD simulations of this compound in a solvated biological environment, such as a lipid bilayer or in solution, would allow for the study of its dynamic behavior, stability, and interactions with surrounding molecules.

Computational Prediction of Physiochemical Properties Relevant to Research Design

The physicochemical properties of a compound are fundamental to its behavior and are crucial for designing further experimental research. Computational methods can provide reliable predictions of these properties.

Key physicochemical properties that could be computationally predicted for this compound include:

PropertyDescription
Solubility The ability of a substance to dissolve in a solvent. This is a critical factor for its absorption and distribution in a biological system.
Partition Coefficient (logP) A measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. It indicates the lipophilicity of a molecule.
pKa The acid dissociation constant, which indicates the strength of an acid in solution. It is important for understanding the ionization state of a molecule at a given pH.

Table 1. Key Physicochemical Properties for Computational Prediction.

Structure-Based Drug Design Principles Applied to this compound Analogues

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize drug candidates. nih.govnih.govcrystaledges.org This rational approach has been pivotal in the development of inhibitors for various diseases and has been extensively applied to the design of analogues of Nirmatrelvir targeting the SARS-CoV-2 main protease (Mpro). mdpi.comnih.govresearchgate.net The primary goal of applying SBDD to Nirmatrelvir analogues is to enhance their potency, selectivity, and pharmacokinetic properties.

The process of SBDD for Nirmatrelvir analogues typically begins with the high-resolution crystal structure of the SARS-CoV-2 Mpro, often in complex with an inhibitor. crystaledges.orguic.edu This structural information provides a detailed map of the enzyme's active site, highlighting key amino acid residues that are crucial for substrate binding and catalytic activity. Computational techniques such as molecular docking are then employed to simulate the binding of virtual libraries of Nirmatrelvir analogues to the Mpro active site. nih.govnih.gov These simulations predict the binding affinity and orientation of the analogues, allowing researchers to prioritize compounds for synthesis and experimental testing.

A key aspect of the SBDD of Nirmatrelvir analogues involves modifying specific chemical moieties of the parent compound to improve interactions with the Mpro active site. For instance, computational studies have explored modifications to the azabicyclo[3.1.0]hexane and 2-oxopyrrolidine fragments of Nirmatrelvir to enhance binding affinity. japsonline.comresearchgate.net These modifications are designed to form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts with the enzyme, thereby increasing the inhibitory potency of the analogue.

One computational study involved the generation of a virtual library of 1,866 Nirmatrelvir analogues. japsonline.comresearchgate.net This library was then filtered using a 3-D pharmacophore model derived from the co-crystal structure of Nirmatrelvir bound to Mpro, narrowing the selection to 32 promising candidates. japsonline.comresearchgate.net Subsequent molecular docking studies identified eight analogues with a predicted binding affinity higher than that of Nirmatrelvir itself. japsonline.comresearchgate.net A consistent feature among the most promising analogues was the similar positioning of the trifluoroacetylamino fragment within the Mpro active site, underscoring its importance for inhibitory activity. japsonline.comresearchgate.net

Future Directions and Emerging Research Avenues for Unii 7o397syg7r

Exploration of Unexplored Biological Activities and Theoretical Applications Beyond Current Knowledge

Future research for Niraparib is expanding beyond its current applications, with a focus on new therapeutic combinations, different disease stages, and unexplored biological mechanisms.

One key area of investigation is the use of Niraparib in combination with other anticancer agents to enhance its efficacy and overcome resistance. For instance, the combination of Niraparib with abiraterone (B193195) acetate (B1210297) and prednisone (B1679067) is being explored in earlier stages of prostate cancer. oncozine.com There is also significant interest in combining Niraparib with drugs that have complementary mechanisms of action, such as antiangiogenic drugs and immune checkpoint inhibitors. nih.govtargetedonc.com The biological rationale for these combinations often involves targeting multiple pathways essential for tumor growth and survival.

Researchers are also investigating the potential of Niraparib in patient populations that have already been treated with a PARP inhibitor, a scenario that is becoming more common. nih.gov Understanding the mechanisms of acquired resistance to PARP inhibitors is crucial for developing effective second-line treatment strategies. Studies are exploring how factors like Twist, an oncogene associated with cisplatin (B142131) resistance, can be targeted to re-sensitize cancer cells to Niraparib and platinum-based chemotherapy. nih.gov

Beyond its well-documented role in PARP inhibition, Niraparib may have other biological activities that are yet to be fully elucidated. In vitro studies have suggested that Niraparib can inhibit dopamine, norepinephrine, and serotonin (B10506) transporters, which could explain some of its off-target cardiovascular effects but may also present opportunities for repositioning the drug in other therapeutic areas. drugbank.com

The table below summarizes some of the ongoing clinical trials exploring new applications for Niraparib.

Trial IdentifierPhaseConditionIntervention
AMPLITUDE (NCT04497844)3Metastatic Castration-Sensitive Prostate Cancer with HRR gene alterationsNiraparib + Abiraterone Acetate + Prednisone
OVARIO (NCT03326193)2Advanced Ovarian CancerNiraparib + Bevacizumab
AVANOVA (NCT02354131)2Platinum-Sensitive Recurrent Ovarian CancerNiraparib + Bevacizumab vs. Niraparib alone
NORA (NCT03705156)3Platinum-Sensitive Recurrent Ovarian CancerNiraparib vs. Placebo

Development of Novel and Sustainable Synthetic Strategies for UNII-7O397SYG7R

The development of efficient, cost-effective, and sustainable synthetic routes for Niraparib is an active area of research in medicinal and process chemistry. Several novel synthetic methods have been reported, aiming to improve upon the initial medicinal chemistry routes, which were often lengthy and low-yielding. acs.org

Researchers at the University of Oxford have developed three different synthetic routes to Niraparib that are shorter and more straightforward than previously reported methods. ox.ac.uk Their technology is notable for being the first to allow boronic acids to be used in asymmetric cross-coupling methods, a significant advancement in the synthesis of complex molecules. ox.ac.uk

The table below provides a comparison of different synthetic strategies for Niraparib.

Synthetic StrategyKey FeaturesAdvantages
Medicinal Chemistry Route 10 chemical steps, low-yielding resolution, final SFC purification. acs.orgEstablished initial route for discovery.
First Process Chemistry Route General process improvements, use of more desirable solvents, reduced catalyst loadings, purification by crystallization. acs.orgMore efficient and scalable than the medicinal chemistry route.
Novel Method 1 Starts from 3-formyl-2-nitrobenzoic acid methyl ester; involves reduction, diazotization, cyclization, substitution, resolution, amidation, and de-BOC. google.comSimple, high yield, less loss, easy to operate, suitable for industrial production. google.com
Novel Method 2 Starts from 3-methyl-2-nitrobenzoic acid; involves esterification, aldehyde formation, Schiff base reaction, cyclization, amidation, de-BOC, and chiral resolution. google.comSimple, high efficiency, easy to operate, suitable for industrial production. google.com
Asymmetric Cross-Coupling Utilizes boronic acids in asymmetric cross-coupling reactions. ox.ac.ukShorter and more straightforward routes, provides access to compounds that are normally inaccessible. ox.ac.uk

Application of Advanced Analytical Technologies for Deeper Insight into this compound Research

Advanced analytical technologies are indispensable for gaining a deeper understanding of Niraparib's pharmacokinetics, pharmacodynamics, and metabolism. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of Niraparib in biological matrices such as plasma. nih.govcore.ac.ukijapbjournal.comresearchgate.net

The development of sensitive and robust bioanalytical methods is crucial for therapeutic drug monitoring (TDM) and for conducting pharmacokinetic studies. nih.gov Several LC-MS/MS methods have been developed and validated for the determination of Niraparib in human and rat plasma. ijapbjournal.comresearchgate.net These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. core.ac.uk

The table below summarizes the key parameters of various published LC-MS/MS methods for the quantification of Niraparib.

ParameterMethod 1 core.ac.ukMethod 2 ijapbjournal.comMethod 3 researchgate.net
Matrix Human PlasmaRat PlasmaHuman K3EDTA Plasma
Extraction Method Liquid-Liquid ExtractionNot specifiedNot specified
Chromatography Column Zorbax SB-C18Not specifiedGemini 5µ C18
Mobile Phase 5mM ammonium (B1175870) acetate: methanol (B129727) (30:70 v/v)Not specified10mM Ammonium acetate pH-5.0 : acetonitrile (B52724) (10:90v/v)
Linearity Range 10.0 – 10000.0 pg/mL4.38 -1121.35 ng/mL0.0005 µg/mL to 0.05 µg/mL
Internal Standard Niraparib-D4OlaparibNiraparib-D5

These analytical methods provide the necessary sensitivity and selectivity to accurately measure Niraparib concentrations, which is essential for optimizing treatment and understanding the relationship between drug exposure and clinical outcomes.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Understanding this compound Biology

The integration of multi-omics data, including genomics, proteomics, and metabolomics, is a powerful approach to unraveling the complex biological effects of Niraparib and identifying biomarkers for treatment response and resistance. nih.gov By analyzing data from multiple molecular levels, researchers can gain a more comprehensive understanding of the signaling pathways and cellular processes affected by PARP inhibition. mdpi.com

Proteomic technologies, such as mass spectrometry and protein arrays, are being used to dissect the molecular signaling events underlying the response to Niraparib and to characterize the proteomic landscape of ovarian cancer. mdpi.com This can help to uncover new therapeutic targets and strategies to overcome drug resistance. mdpi.com

Multi-omics analysis of serial tumor samples from patients undergoing treatment with PARP inhibitors can provide valuable insights into the dynamic molecular changes that occur in response to therapy. researchgate.netmedrxiv.org This longitudinal analysis can help to identify adaptive mechanisms of resistance as they emerge, paving the way for the development of patient-specific combination therapies. medrxiv.org

The table below outlines the potential applications of different omics technologies in Niraparib research.

Omics TechnologyApplication in Niraparib Research
Genomics Identification of genetic mutations (e.g., BRCA1/2) that predict response to Niraparib. nih.gov
Transcriptomics Analysis of gene expression changes in response to Niraparib treatment to understand its mechanism of action. mdpi.com
Proteomics Characterization of protein expression and post-translational modifications to identify biomarkers of response and resistance. mdpi.com
Metabolomics Study of metabolic alterations induced by Niraparib to uncover novel therapeutic vulnerabilities.
Multi-omics Integration A holistic view of the biological system's response to Niraparib, leading to the discovery of novel biomarkers and therapeutic strategies. nih.govbiorxiv.org

Advancements in Computational Methodologies for this compound-Related Research

Computational methodologies, including computer-aided drug design (CADD) and machine learning, are playing an increasingly important role in Niraparib-related research. mdpi.com These approaches can accelerate the discovery and development of new PARP inhibitors and help to personalize cancer treatment.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key CADD approaches that can be used to design novel PARP-1 inhibitors with improved potency and selectivity. mdpi.com For example, a series of novel PARP-1 inhibitors based on a 1H-thieno[3,4-d] imidazole-4-carboxamide scaffold have been designed and synthesized using these computational techniques. mdpi.com

Machine learning algorithms can be applied to multi-omics data to identify complex patterns and relationships that are not apparent with traditional statistical methods. nih.gov This can lead to the discovery of novel biomarkers that predict a patient's response to Niraparib. biorxiv.org Furthermore, computational models can be used to simulate the effects of Niraparib on cellular pathways and to explore potential combination therapies.

The table below highlights some of the key computational methodologies and their applications in Niraparib research.

Computational MethodologyApplication in Niraparib Research
Molecular Docking Predicting the binding mode of Niraparib and other inhibitors to the PARP-1 active site.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of new PARP inhibitors based on their chemical structure.
Molecular Dynamics Simulations Studying the dynamic behavior of the PARP-1 enzyme and its interaction with inhibitors like Niraparib.
Machine Learning Analyzing multi-omics data to identify biomarkers for predicting treatment response and resistance. nih.govbiorxiv.org
Systems Biology Modeling Simulating the effects of Niraparib on complex biological networks to understand its mechanism of action and identify potential combination therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.